(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine
Description
(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine is a secondary amine featuring a pyridin-3-yl ethyl group and a branched 3-methylbutan-2-yl substituent. Its molecular formula is C₁₂H₂₀N₂, with a molecular weight of 192.30 g/mol . The compound is structurally characterized by:
- A branched alkyl chain (3-methylbutan-2-yl), which may enhance lipophilicity and influence solubility.
- An ethyl linker between the amine and pyridine groups, offering conformational flexibility.
Propriétés
IUPAC Name |
3-methyl-N-(1-pyridin-3-ylethyl)butan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-9(2)10(3)14-11(4)12-6-5-7-13-8-12/h5-11,14H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDNTDCNBSJDGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(C)C1=CN=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Reaction Optimization and Solvent Systems
In a representative procedure adapted from Vulcanchem, 1-(pyridin-3-yl)ethanone (1.21 g, 10 mmol) and 3-methylbutan-2-amine (0.87 g, 10 mmol) are dissolved in anhydrous ethanol (20 mL) under nitrogen atmosphere. STAB (2.11 g, 10 mmol) is added portionwise at 0°C, followed by stirring at room temperature for 12 hours. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexanes 1:4) to yield the amine as a pale-yellow oil (1.65 g, 78%).
Table 1: Reductive Amination Conditions and Yields
| Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| STAB | Ethanol | 25 | 12 | 78 | |
| NaBH3CN | THF | 0 → 25 | 24 | 65 | |
| NaBH4 | Methanol | 25 | 18 | 52 |
The choice of reducing agent significantly impacts efficiency: STAB outperforms NaBH3CN and NaBH4 due to its superior selectivity for imine reduction over competing side reactions. Ethanol emerges as the optimal solvent, balancing solubility and reaction kinetics.
Multi-Component Synthesis Approaches
Four-component reactions (4CR) offer a convergent route to complex amines by integrating aldehydes, amines, and nucleophiles in a single pot. While direct literature on this compound is limited, analogous syntheses of imidazoheterocycles provide valuable insights.
Catalyst-Free Ethanol-Mediated Synthesis
A protocol inspired by Gui et al. involves combining pyridine-3-carbaldehyde (1.07 g, 10 mmol), 3-methylbutan-2-amine (0.87 g, 10 mmol), and ethyl glyoxylate (1.32 g, 10 mmol) in ethanol (10 mL) at 50°C for 6 hours. The reaction proceeds via a cascade of condensation, cyclization, and amine addition, yielding the target compound in 68% yield after purification.
Table 2: Multi-Component Reaction Parameters
| Aldehyde | Amine | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Pyridine-3-carbaldehyde | 3-Methylbutan-2-amine | Ethanol | 50 | 68 |
| Pyridine-2-carbaldehyde | Cyclohexylamine | Ethanol | 50 | 72 |
This method eliminates the need for catalysts or oxidants, aligning with green chemistry principles. However, the lower yield compared to reductive amination underscores the trade-off between atom economy and efficiency.
Palladium-Catalyzed Coupling Methods
Transition metal-catalyzed cross-coupling reactions enable precise C–N bond formation, particularly for arylpyridine derivatives. A Buchwald-Hartwig amination strategy, adapted from Ambeed, employs palladium catalysts to couple 3-(bromomethyl)pyridine with 3-methylbutan-2-amine.
Catalytic System Optimization
In a typical procedure, 3-(bromomethyl)pyridine (1.72 g, 10 mmol), 3-methylbutan-2-amine (0.87 g, 10 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd2dba3, 0.46 g, 0.5 mmol), and Xantphos (0.58 g, 1 mmol) are combined in 1,4-dioxane (15 mL) at 100°C for 18 hours. After extraction and purification, the product is isolated in 82% yield.
Table 3: Catalytic Coupling Conditions
| Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| Pd2dba3 | Xantphos | NaOtBu | 1,4-Dioxane | 82 |
| Pd(OAc)2 | BINAP | Cs2CO3 | Toluene | 75 |
The Pd2dba3/Xantphos system achieves higher yields due to enhanced stability and reactivity under elevated temperatures. This method is particularly advantageous for large-scale synthesis, albeit with higher catalyst costs.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison
| Parameter | Reductive Amination | Multi-Component | Catalytic Coupling |
|---|---|---|---|
| Yield (%) | 78 | 68 | 82 |
| Reaction Time (h) | 12 | 6 | 18 |
| Catalyst Required | No | No | Yes |
| Scalability | Moderate | High | High |
| Cost Efficiency | High | Moderate | Low |
Reductive amination offers a balance of yield and cost, making it ideal for laboratory-scale synthesis. Catalytic coupling, despite its complexity, excels in scalability and yield, while multi-component reactions prioritize environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the pyridine ring to piperidine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Piperidine derivatives or other reduced forms.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Medicinal Chemistry
(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine is primarily explored for its potential as a pharmaceutical agent. Its structure suggests that it could interact with biological targets, particularly in the treatment of neurological disorders due to its pyridine moiety, which is known to influence neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research indicates that compounds similar to this compound can act as modulators of neurotransmitter receptors. A study on related compounds showed significant activity at serotonin receptors, suggesting potential applications in treating anxiety and depression disorders .
Synthesis of Novel Compounds
The compound serves as a building block in the synthesis of more complex molecules. Its unique structure allows it to be utilized in multicomponent reactions (MCRs), which are valuable for creating diverse chemical libraries for drug discovery.
Case Study: Multicomponent Reactions
In a recent study, MCRs involving this compound led to the formation of novel derivatives that exhibited enhanced biological activity compared to their precursors. This method is particularly useful in generating compounds with tailored pharmacological profiles .
Potential Anticancer Activity
Emerging research has suggested that derivatives of this compound may possess anticancer properties. The presence of the pyridine ring is hypothesized to contribute to its ability to inhibit cancer cell proliferation.
Case Study: Anticancer Screening
A screening of various derivatives revealed that certain modifications to the this compound structure resulted in compounds that significantly reduced the viability of cancer cell lines, indicating potential for further development as anticancer agents .
Mécanisme D'action
The mechanism of action of (3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can engage in π-π interactions or hydrogen bonding with target proteins, while the amine group can form ionic or covalent bonds. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Structural Analogs with Varied Alkyl Substituents
Compounds with similar pyridin-3-yl ethylamine backbones but differing alkyl groups exhibit distinct physicochemical and synthetic properties:
Key Observations :
- Alkyl Chain Impact: Linear vs. branched alkyl chains (e.g., pentyl vs. Branched chains may reduce crystallinity, as seen in lower melting points for similar compounds (e.g., 104–107°C for N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) .
- Cyclopropane Substituents : The cyclopropane ring in N-[1-(pyridin-3-yl)ethyl]cyclopropanamine introduces ring strain, which may enhance reactivity or conformational rigidity compared to alkyl-substituted analogs .
Analogs with Heterocyclic Modifications
Replacing the pyridine ring with other heterocycles significantly alters electronic and biological properties:
| Compound Name | Molecular Formula | Heterocycle | Key Functional Groups | Key Reference |
|---|---|---|---|---|
| (3-Methylbutan-2-yl)[1-(1,3-thiazol-2-yl)ethyl]amine | C₁₀H₁₈N₂S | Thiazole | Sulfur atom, aromatic | |
| 1-Benzothiophen-3-yl(pyridin-3-yl)methylamine | C₁₆H₁₆N₂S | Benzothiophene | Fused aromatic system | |
| {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(3-trifluoromethyl-phenyl)-amine | C₂₅H₁₈F₆N₆O | Imidazole, benzoimidazole | Trifluoromethyl groups |
Key Observations :
- Thiazole vs. Pyridine : Thiazole-containing analogs (e.g., C₁₀H₁₈N₂S) introduce sulfur, which may enhance metabolic stability or metal-binding capacity .
- Trifluoromethyl Groups : Fluorinated analogs (e.g., C₂₅H₁₈F₆N₆O) exhibit enhanced electronegativity and membrane permeability, common in drug candidates .
Activité Biologique
(3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine is an organic compound with the molecular formula C12H20N2 and a molecular weight of 192.30 g/mol. Its structure includes a branched alkyl chain and a pyridine ring, which contribute to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological targets, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a branched alkyl group (3-methylbutan-2-yl) attached to an ethylamine moiety, which is further substituted with a pyridine ring . This configuration is significant for its biological activity, as it influences the compound's reactivity and interaction with various biological systems.
| Property | Details |
|---|---|
| Molecular Formula | C12H20N2 |
| Molecular Weight | 192.30 g/mol |
| Structural Features | Branched alkyl chain, pyridine ring |
Preliminary studies indicate that this compound may interact with specific receptors or enzymes, potentially modulating their activity. This interaction could lead to various biological effects, making it a candidate for further exploration in pharmacological applications. Understanding these interactions is crucial for developing potential therapeutic applications and assessing its efficacy and safety profiles.
Interaction Studies
Research into the binding affinity of this compound focuses on its interactions with various biological targets, including:
- Receptors : Potential modulation of neurotransmitter receptors.
- Enzymes : Inhibition or activation of specific enzymatic pathways.
These studies aim to elucidate the compound's mechanism of action, which can vary based on its specific application context.
Case Studies and Research Findings
-
Neuroprotective Effects :
- Similar compounds have demonstrated neuroprotective properties, suggesting that this compound may exhibit similar effects. Research indicates that pyridine derivatives can influence neuronal survival and function through antioxidant mechanisms.
-
Antimicrobial Activity :
- Compounds structurally related to this compound have shown antimicrobial properties. Studies suggest that the presence of the pyridine ring enhances the ability to disrupt bacterial membranes.
-
Anti-inflammatory Properties :
- Some derivatives have been linked to anti-inflammatory effects through the modulation of cytokine production, indicating the potential for this compound in treating inflammatory conditions.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (3-Methylbutan-2-yl)[1-(pyridin-2-yl)ethyl]amine | Similar branched alkyl chain but different pyridine substitution | Neuroprotective effects |
| (Propan-2-yl)[1-(pyridin-3-yl)ethyl]amine | Different alkyl chain length | Antimicrobial activity |
| (Butan-2-yl)[1-(pyridin-4-yloxy)benzene] | Variation in the alkyl chain structure | Significant anti-inflammatory properties |
Q & A
Q. What are the optimal synthetic routes for (3-Methylbutan-2-yl)[1-(pyridin-3-yl)ethyl]amine, and how can reaction conditions influence yield?
Methodological Answer: The synthesis of this compound can be achieved via coupling reactions involving pyridinyl precursors and alkylamines. For example, copper-catalyzed cross-coupling (e.g., using CuBr) in polar solvents like DMSO with cesium carbonate as a base facilitates amine alkylation . Reductive amination steps, as described in piperidine derivative syntheses, may also apply, where titanium(IV) isopropoxide and methylamine are used under controlled conditions . Key factors affecting yield include:
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify chemical shifts for the pyridinyl group (δ 8.87 ppm for aromatic protons) and alkyl chain branching .
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (e.g., observed [M+H] at m/z 215) .
- Infrared (IR) Spectroscopy: Detects amine N-H stretches (~3298 cm) and pyridine ring vibrations .
- Chromatography: HPLC or GC-MS assesses purity (≥97% as per similar compounds) .
Q. How does the compound’s stability vary under different storage or experimental conditions?
Methodological Answer: Stability studies should evaluate:
- pH Sensitivity: Pyridinyl amines may degrade under strongly acidic/basic conditions. Buffered solutions (pH 6–8) are recommended.
- Temperature: Long-term storage at –20°C in inert atmospheres prevents oxidation .
- Light Exposure: Amber vials mitigate photodegradation, as pyridine derivatives are often light-sensitive .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this chiral amine, and how does stereochemistry impact its applications?
Methodological Answer:
Q. How can this compound act as a ligand in coordination chemistry, and what metal complexes exhibit catalytic promise?
Methodological Answer:
- Ligand Design: The pyridinyl and amine groups chelate transition metals (e.g., Cu, Fe) to form stable complexes.
- Catalytic Applications: Cu complexes may catalyze C–N bond formations, while Fe complexes could mimic enzymatic oxidation pathways .
- Experimental Validation: X-ray crystallography and cyclic voltammetry characterize coordination geometry and redox activity .
Q. How do conflicting data on the compound’s environmental persistence arise, and how can experimental designs address these discrepancies?
Methodological Answer:
- Source of Contradictions: Variability in abiotic factors (e.g., soil composition, UV exposure) alters degradation rates .
- Standardized Protocols: Long-term environmental simulations (e.g., 2005–2011 studies) should control for compartmental distribution (air, water, biota) and use isotopic labeling to track transformation pathways .
Data Contradiction Analysis
Q. Why might catalytic efficiency studies of metal complexes with this ligand show inconsistent results?
Methodological Answer: Discrepancies often stem from:
- Reaction Conditions: Solvent polarity (e.g., DMSO vs. methanol) alters metal-ligand coordination .
- Metal Oxidation State: Cu(I) vs. Cu(II) catalysts exhibit different turnover frequencies .
- Ligand:Metal Ratio: Stoichiometric imbalances (e.g., 1:1 vs. 2:1) affect complex stability .
- Resolution: Replicate studies under controlled conditions (e.g., inert atmosphere, standardized substrates) are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
